Cas no 27536-89-6 (Benzene, ethyl-, homopolymer)

Benzene, ethyl-, homopolymer structure
Benzene, ethyl-, homopolymer structure
Product Name:Benzene, ethyl-, homopolymer
Numero CAS:27536-89-6
MF:C8H10
MW:106.165002346039
CID:276716
PubChem ID:7500
Update Time:2025-04-19

Benzene, ethyl-, homopolymer Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene, ethyl-, homopolymer
    • Ethylbenzene homopolymer
    • Ethylbenzene polymer.
    • Etylobenzen
    • .alpha.-Methyltoluene
    • BS-18982
    • 158507-69-8
    • ETHYLBENZENE
    • NSC 406903
    • Ethylbenzene, Pharmaceutical Secondary Standard; Certified Reference Material
    • Etilbenzene [Italian]
    • L5I45M5G0O
    • 68908-88-3
    • Etilbenzene
    • CHEBI:16101
    • Aethylbenzol
    • 1-ethylbenzene
    • Ethylbenzene, analytical standard
    • Ethylbenzeen
    • QSPL 092
    • NCGC00090768-02
    • F0001-0016
    • etph
    • UN1175
    • WLN: 2R
    • Ethylbenzene, United States Pharmacopeia (USP) Reference Standard
    • NCGC00090768-01
    • NSC-406903
    • Tox21_201064
    • NCI C56393
    • NCGC00258617-01
    • InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H
    • alpha-Methyltoluene
    • Ethylbenzene 100 microg/mL in Cyclohexane
    • Etylobenzen [Polish]
    • CAS-100-41-4
    • EC 202-849-4
    • UN 1175
    • 1-phenylethane
    • S0646
    • ETHYLBENZENE [MI]
    • Z104473632
    • J-521339
    • 70955-17-8
    • ETHYLBENZENE [HSDB]
    • NSC406903
    • NCI-C56393
    • EB
    • Ethyl benzene
    • ETHYLBENZENE [IARC]
    • 2618-00-0
    • EINECS 202-849-4
    • 27536-89-6
    • AI3-09057
    • ETHYL-ALPHA,ALPHA-D2-BENZENE-D5
    • PYJ
    • FT-0637975
    • UNII-L5I45M5G0O
    • C07111
    • Ethylbenzene [UN1175] [Flammable liquid]
    • BIDD:ER0246
    • Ethylbenzene, ReagentPlus(R), 99%
    • DTXCID10596
    • ETHYL-1-13C-BENZENE 99 ATOM % 13C
    • ETHYLBENZENE (IARC)
    • J-000128
    • CCRIS 916
    • ETHYLBENZENE [USP-RS]
    • MFCD00011647
    • NS00009164
    • ETHYL-BETA,BETA,BETA-D3-BENZENE
    • 20302-26-5
    • FT-0626285
    • Ethylbenzene, anhydrous, 99.8%
    • BDBM50167951
    • HSDB 84
    • ETHYLBENZENE (USP-RS)
    • Ethylbenzeen [Dutch]
    • Ethylbenzene 10 microg/mL in Cyclohexane
    • ghl.PD_Mitscher_leg0.1024
    • ETHYL-BENZENE
    • Benzene-d5, ethyl-d5-
    • NSC 406903, Phenylethane
    • E0064
    • DTXSID3020596
    • Aethylbenzol [German]
    • Ethylbenzol
    • Phenylethane
    • CHEMBL371561
    • 100-41-4
    • Ethylenzene
    • 287399-33-1
    • AMY11052
    • AKOS000120140
    • Benzene, ethyl-
    • Q409184
    • EINECS 272-685-6
    • Inchi: 1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3
    • Chiave InChI: YNQLUTRBYVCPMQ-UHFFFAOYSA-N
    • Sorrisi: C(C)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 106.078250319g/mol
  • Massa monoisotopica: 106.078250319g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 51.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • Potenziale ionizzazione: 8.76 eV
  • Densità: 3.66 (NTP, 1992) (Relative to Air)
  • Punto di fusione: -139 °F (NTP, 1992)
  • Punto di ebollizione: 277.2 °F at 760 mm Hg (NTP, 1992)
  • Punto di infiammabilità: 59 °F (NTP, 1992)
  • Indice di rifrazione: Index of refraction: 1.4959 at 20 °C/D
  • LogP: log Kow = 3.15
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